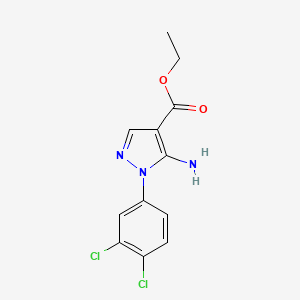

ethyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate

Beschreibung

Ethyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative featuring a 3,4-dichlorophenyl substituent at the 1-position and an ester group at the 4-position. This compound is structurally characterized by:

- A pyrazole core with an amino group at the 5-position.

- A 3,4-dichlorophenyl group, which introduces strong electron-withdrawing effects and lipophilicity.

- An ethyl ester moiety, influencing solubility and metabolic stability.

Eigenschaften

IUPAC Name |

ethyl 5-amino-1-(3,4-dichlorophenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2N3O2/c1-2-19-12(18)8-6-16-17(11(8)15)7-3-4-9(13)10(14)5-7/h3-6H,2,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIESSKINRSMZLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC(=C(C=C2)Cl)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Chemistry: Ethyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in medicinal chemistry.

Biology: The compound has shown potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new drugs targeting various diseases.

Medicine: Research has indicated its use in the treatment of inflammatory and autoimmune diseases due to its ability to modulate immune responses.

Industry: The compound is utilized in the production of agrochemicals, particularly as a precursor for herbicides and insecticides.

Wirkmechanismus

The mechanism by which ethyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate exerts its effects involves interaction with specific molecular targets. It may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

A comparative analysis with structurally related pyrazole derivatives highlights critical differences in substituents, physicochemical properties, and intermolecular interactions.

2.1. Substituent Effects and Physicochemical Properties

The table below summarizes key analogs and their properties:

Key Observations:

- Lipophilicity and Reactivity: The 3,4-dichlorophenyl group in the target compound enhances lipophilicity compared to smaller halogens (e.g., 4-fluorophenyl in ) or polar groups (e.g., sulfamoyl in XUTZIX) . This may improve membrane permeability but reduce aqueous solubility.

- Hydrogen Bonding: Compounds like YOYHOK () and the 6-chloropyridazine derivative () exhibit intramolecular hydrogen bonds (N–H⋯O/N), which stabilize crystal packing and may influence melting points . The target compound’s dichlorophenyl group lacks H-bond donors, suggesting weaker intermolecular forces compared to hydroxyethyl derivatives (e.g., 139b in , mp 168–169°C) .

2.2. Crystallographic and Structural Insights

- Planarity and Dihedral Angles: The 6-chloropyridazine analog () exhibits near-coplanar aromatic rings (dihedral angle 0.16°), facilitating conjugation and π-π stacking . The 3,4-dichlorophenyl group in the target compound may introduce steric hindrance, reducing planarity.

- Hydrogen-Bonding Motifs: Analogs with hydroxy or amino groups (e.g., 139b in ) form robust hydrogen-bonded networks (e.g., R₂²(10) motifs), whereas the target compound’s ester group likely participates in weaker C–H⋯O interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.